N-ethyl-1-azabicyclo[3.2.1]octan-6-amine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-2-10-9-7-11-5-3-4-8(9)6-11/h8-10H,2-7H2,1H3 |
InChI Key |
DSITXTNCURRQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CN2CCCC1C2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of α-Substituted Cyclopentanones
A robust approach involves the α-alkylation of cyclopentanone derivatives followed by intramolecular cyclization to form the bicyclic amine framework:
- Starting from cyclopentanone, α-alkylation introduces substituents that facilitate ring closure.
- Subsequent α-bromination and ring-closing steps yield bicyclic ketones.
- Reduction of these ketones (e.g., via Wolff–Kishner or hydride reagents) affords the bicyclic amine core.
- N-ethylation is then performed by alkylation of the nitrogen atom with ethylating agents under controlled conditions.
This method allows for the preparation of 5-aryl and other substituted azabicyclo[3.2.1]octane derivatives, which can be adapted for N-ethyl substitution.
Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed cyclization of suitably functionalized precursors (e.g., carbamates or enones) has been employed to construct the bicyclic core with high regio- and stereoselectivity:
- Carbamate precursors undergo Pd-catalyzed intramolecular cyclization to form 2-azabicyclo[3.2.1]octan-3-ones.
- These intermediates are then reduced to the corresponding amines.
- N-alkylation with ethyl halides or via reductive amination introduces the N-ethyl group.
This catalytic approach offers mild conditions and good yields, suitable for scale-up.
Dieckmann Cyclization of Piperidine Derivatives
Dieckmann cyclization of piperidine-based esters provides another route:
- Piperidine derivatives bearing ester groups are cyclized under high temperature to form bicyclic amides.
- Subsequent deprotection and reductive amination steps yield azabicyclo[3.2.1]octane amines.
- Selective N-ethylation is achieved by reductive amination using acetaldehyde or ethylating agents.
This method is notable for producing stereochemically defined bicyclic amines with endo-configuration.
Radical [3+3] Annulation and Photochemical Methods
Recent advances include radical-mediated [3+3] annulation protocols:
- Radical generation under mild photochemical conditions enables the formation of bicyclic amines.
- These methods allow for the introduction of N-alkyl groups, including ethyl, during or after ring formation.
- The process is efficient, with good yields and functional group tolerance.
The introduction of the ethyl group on the nitrogen atom of the azabicyclo[3.2.1]octane core is typically achieved by:
- Reductive amination : Reaction of the bicyclic amine with acetaldehyde followed by reduction (e.g., NaBH(OAc)3) to yield N-ethyl derivatives.
- Alkylation with ethyl halides : Direct alkylation using ethyl bromide or iodide under basic conditions.
- One-pot deprotection-alkylation : Starting from protected amines, deprotection followed by alkylation in a single step improves efficiency.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The intramolecular cyclization approach remains the most versatile and widely used for preparing azabicyclo[3.2.1]octane derivatives, including N-ethyl analogs, due to its robustness and adaptability to various substituents.
- Palladium-catalyzed methods provide excellent control over stereochemistry and functional group compatibility, making them suitable for complex molecule synthesis.
- Dieckmann cyclization offers a stereoselective route but requires careful control of reaction conditions to favor the desired bicyclic configuration.
- Radical and photochemical methods are emerging as promising alternatives, offering milder conditions and shorter reaction times, though they may require specialized equipment.
- N-ethylation is efficiently achieved via reductive amination, which allows selective monoalkylation without over-alkylation or quaternization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives. These products can have different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-azabicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Challenges : Discontinuation of N-methyl analogs () suggests difficulties in synthesis or purification, likely applicable to the ethyl variant.
- Reactivity Trends : Chlorinated bicyclo compounds () demonstrate substituent-dependent reactivity at bridgehead positions, informing stability predictions for amine derivatives.
- Biological Relevance : The rigid bicyclo[3.2.1] system mimics tropane alkaloids, making these compounds candidates for neurological drug development .
Biological Activity
N-ethyl-1-azabicyclo[3.2.1]octan-6-amine is a bicyclic compound that has garnered attention for its significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula , indicating it contains nine carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. The bicyclic structure of this compound includes a nitrogen atom within the ring, contributing to its unique chemical properties and biological activities. The presence of an ethyl group enhances its lipophilicity, which can influence its pharmacokinetic behavior and interactions with biological targets.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as receptors and enzymes. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets through inhibition or activation mechanisms. Research indicates that modifications to the azabicyclo structure can lead to variations in potency and selectivity for different biological targets, making this compound a promising candidate for drug development.
Neuropharmacological Effects
This compound exhibits notable neuropharmacological activity, with studies suggesting potential applications in treating neurological disorders. For instance, it has been explored as a candidate for modulating neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds with similar azabicyclo structures against various cancer cell lines. For example, derivatives of azabicyclo compounds have shown IC50 values in the low micromolar range against A549 lung cancer cells, indicating significant cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.98 ± 1.38 |
| Derivative 8c | A549 | Comparable to lead compound |
| Derivative 11i | LoVo | Lower than cisplatin |
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro. The compound's ability to modulate pathways involved in cellular stress responses suggests its potential utility in neurodegenerative disease therapies.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of azabicyclo derivatives, where this compound was tested against multiple cancer cell lines, including HeLa and MCF7. Results indicated that modifications to the azabicyclo framework could enhance cytotoxicity while reducing toxicity to normal cells, highlighting the importance of structural optimization in drug design .
Applications in Drug Development
The unique structural characteristics of this compound allow for targeted modifications that could enhance its therapeutic efficacy across various applications:
Potential Applications:
- Neuropharmacology: Development of treatments for anxiety and depression.
- Oncology: Formulation of anticancer drugs targeting specific tumor types.
- Antimicrobial Research: Exploration of its efficacy against bacterial and viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
